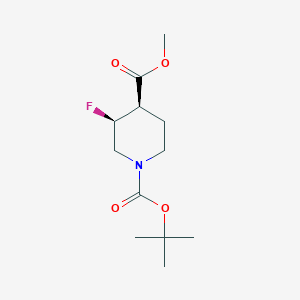

1-O-tert-butyl 4-O-methyl (3S,4R)-3-fluoropiperidine-1,4-dicarboxylate

CAS No.:

Cat. No.: VC18763713

Molecular Formula: C12H20FNO4

Molecular Weight: 261.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H20FNO4 |

|---|---|

| Molecular Weight | 261.29 g/mol |

| IUPAC Name | 1-O-tert-butyl 4-O-methyl (3S,4R)-3-fluoropiperidine-1,4-dicarboxylate |

| Standard InChI | InChI=1S/C12H20FNO4/c1-12(2,3)18-11(16)14-6-5-8(9(13)7-14)10(15)17-4/h8-9H,5-7H2,1-4H3/t8-,9+/m0/s1 |

| Standard InChI Key | YUFJCQYJBJXLJH-DTWKUNHWSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N1CC[C@@H]([C@@H](C1)F)C(=O)OC |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C(C1)F)C(=O)OC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a piperidine ring system with two distinct carboxylate groups: a tert-butyl ester at the 1-position and a methyl ester at the 4-position. The fluorine atom occupies the 3-position in a stereospecific (3S,4R) configuration, conferring both electronic and steric influences on the molecule’s reactivity . The isomeric SMILES string explicitly defines the spatial arrangement of substituents .

Table 1: Key Structural and Physical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 261.29 g/mol |

| IUPAC Name | 1-O-tert-butyl 4-O-methyl (3S,4R)-3-fluoropiperidine-1,4-dicarboxylate |

| Stereochemistry | (3S,4R) configuration |

| Boiling/Melting Points | Not reported (stable under standard conditions) |

Stereochemical Significance

The (3S,4R) stereochemistry is critical for interactions with biological targets. Fluorine’s electronegativity and small atomic radius enhance binding affinity to enzymes such as proteases and kinases, while the tert-butyl group provides steric bulk that influences pharmacokinetic properties . Computational studies using the InChIKey further validate the compound’s three-dimensional conformation .

Synthesis and Optimization Strategies

Key Synthetic Pathways

The synthesis of 1-O-tert-butyl 4-O-methyl (3S,4R)-3-fluoropiperidine-1,4-dicarboxylate involves multi-step sequences emphasizing stereocontrol and functional group compatibility. A representative approach includes:

-

Desymmetrization of Piperidine Precursors: Starting from diethyl piperidine-3,5-dicarboxylate, hydrogenation over Pd/C under high pressure yields the saturated piperidine core .

-

Fluorination: Photochemical decarboxylative fluorination introduces the fluorine atom at the 3-position, often employing flow reactors to enhance yield and purity .

-

Esterification: Sequential protection of the 1- and 4-positions with tert-butyl and methyl groups, respectively, using anhydride or chloroformate reagents.

Table 2: Representative Synthesis Parameters

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Hydrogenation | Pd/C, , 30°C | 55–95% |

| Fluorination | Flow reactor, UV light | 70–85% |

| Esterification | tert-Butyl chloroformate, DCM | 80–90% |

Biocatalytic Resolution

Recent advancements employ lipases (e.g., Palatase 20000L) for kinetic resolution of racemic intermediates, enabling access to enantiopure (3S,4R) configurations. For instance, hydrolysis of a benzyloxycarbonyl-protected precursor in phosphate buffer (pH 7.0) achieves >99% enantiomeric excess .

Stability and Analytical Characterization

Degradation Profiles

The compound exhibits stability in aqueous solutions at pH 5–7 but undergoes hydrolysis under acidic (pH < 3) or basic (pH > 9) conditions. Accelerated stability studies (40°C/75% RH) show <5% degradation over 6 months.

Spectroscopic Characterization

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume